![molecular formula C22H27N3O3S B2498256 N1,N1-dimethyl-N3-(2-(o-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine CAS No. 862741-99-9](/img/structure/B2498256.png)
N1,N1-dimethyl-N3-(2-(o-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine
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Description
This section would introduce "N1,N1-dimethyl-N3-(2-(o-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine," highlighting its relevance and potential applications in chemistry or material science. Given the specificity of the compound, the introduction might also include general background on the families of compounds it belongs to, such as diamines or oxazoles.
Synthesis Analysis
For synthesis, we would discuss the general methods applicable to creating complex molecules, including direct reaction strategies or stepwise synthesis involving protective groups, as seen in the synthesis of ligands and coordination compounds (Baker et al., 1995). Techniques might involve palladium-catalyzed reactions, nucleophilic substitution, or condensation reactions.
Molecular Structure Analysis
The molecular structure analysis would delve into techniques used to elucidate the structure of complex molecules, such as X-ray crystallography, NMR spectroscopy, and computational modeling. Insights from similar analyses, like the crystal and molecular structure determination of tris(trans-dichloro(μ-(1,2-bis(3,5-dimethylpyrazol-1-yl)ethane-N,N′)) palladium(II)) (Baker et al., 1995), would be relevant.
Chemical Reactions and Properties
This section would cover the reactivity of the compound with other chemicals, its role in catalysis, or its utility in organic synthesis. It would include reaction conditions, yields, and the mechanism of reactions based on studies of similar compounds.
Physical Properties Analysis
Discussing the physical properties would involve describing the compound's state at room temperature, melting and boiling points, solubility in various solvents, and any unique physical characteristics. Studies on related compounds, such as the flexibility in coordinative behavior of diamines (Ciani et al., 1989), provide insight into how these properties are determined and their implications.
Scientific Research Applications
Crystal Structure and Antibacterial Properties
Research has shown that certain diamine-based compounds exhibit unique crystal structures and have potential antibacterial properties. A study by Titi et al. (2021) investigated a mixed complex incorporating diamine ligands, which exhibited a triclinic structure stabilized by numerous hydrogen bonds. This complex demonstrated notable antibacterial activity against various bacteria, indicating its potential in medicinal chemistry (Titi et al., 2021).
Magnetic and Structural Analysis of Nickel(II) Complexes
In the realm of materials science and magnetism, diamine compounds have been explored for their unique magnetic properties. Bhowmik et al. (2010) synthesized nickel(II) thiocyanate complexes with tridentate N3 donor Schiff bases, leading to insights into their crystal structures and magnetic behavior. Such studies are crucial in developing materials with specific magnetic properties (Bhowmik et al., 2010).
Atmospheric Chemistry and Particle Formation
Diamines also play a significant role in atmospheric chemistry. Elm et al. (2016) explored how methyl-substituted diamines interact with sulfuric acid, a process relevant to particle formation in the atmosphere. Their research helps in understanding atmospheric processes and potential environmental impacts (Elm et al., 2016).
Corrosion Inhibition
In the field of corrosion science, diamine derivatives have been identified as effective corrosion inhibitors. Louadi et al. (2017) investigated the corrosion inhibition performance of certain pyrazole derivatives for mild steel, demonstrating the potential of diamine compounds in protecting metals from corrosion (Louadi et al., 2017).
properties
IUPAC Name |
N',N'-dimethyl-N-[2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]propane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-16-10-12-18(13-11-16)29(26,27)22-21(23-14-7-15-25(3)4)28-20(24-22)19-9-6-5-8-17(19)2/h5-6,8-13,23H,7,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQLPWDVAHUMTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)NCCCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-dimethyl-N3-(2-(o-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine |
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